2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate
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Overview
Description
2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate is a complex organic compound that features a piperazine ring substituted with a nitro-trifluoromethylphenyl group and a fluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with Nitro-Trifluoromethylphenyl Group: The piperazine ring is then substituted with a nitro-trifluoromethylphenyl group using electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the substituted piperazine with 4-fluorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The fluorine atom on the benzoate ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro-trifluoromethylphenyl group can participate in various binding interactions, while the piperazine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine
- 2-(4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanol
- Biphenyl-4-yl (4-(4-nitrophenyl)piperazin-1-yl)methanone
Uniqueness
2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate is unique due to the combination of its nitro-trifluoromethylphenyl group and fluorobenzoate ester, which confer specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4N3O4/c21-16-4-1-14(2-5-16)19(28)31-12-11-25-7-9-26(10-8-25)17-6-3-15(20(22,23)24)13-18(17)27(29)30/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLSWMWLCDQFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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